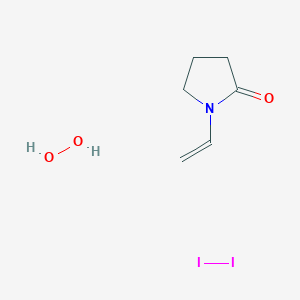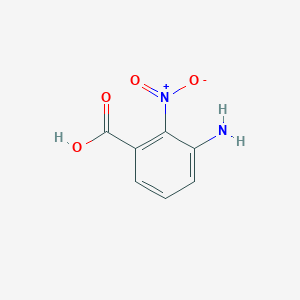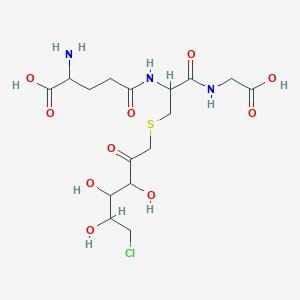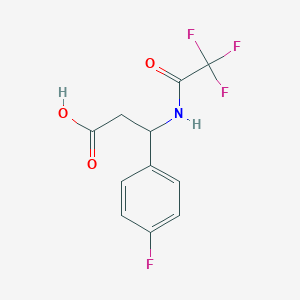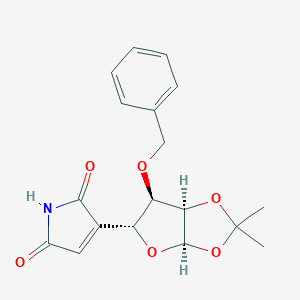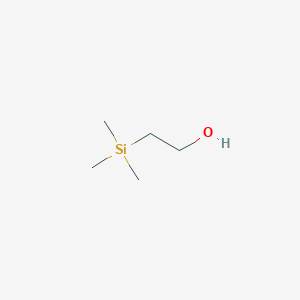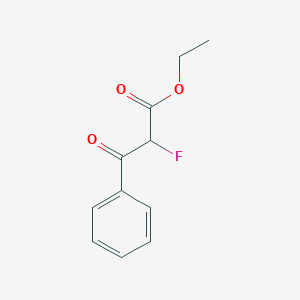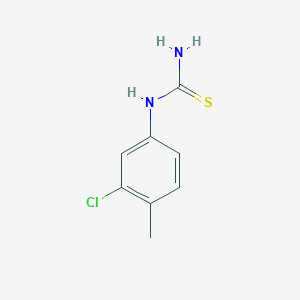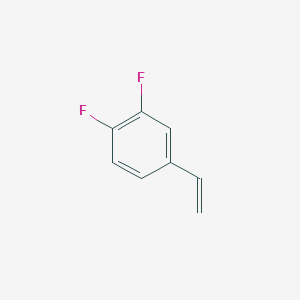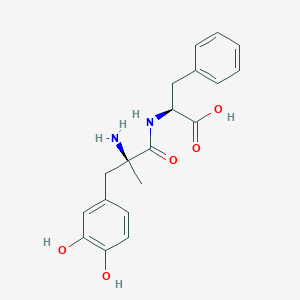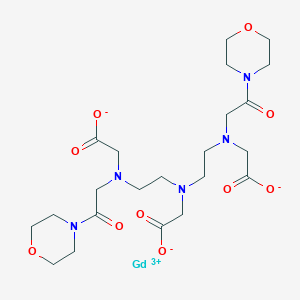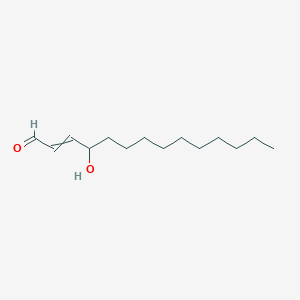
4-Hydroxytetradec-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxytetradec-2-enal (4-HNE) is a lipid peroxidation product that is produced when unsaturated fatty acids react with free radicals. It is a highly reactive aldehyde that can cause damage to cellular components, including proteins, DNA, and lipids. Despite its harmful effects, 4-HNE has been found to play a role in various physiological and pathological processes. In
作用機序
The mechanism of action of 4-Hydroxytetradec-2-enal involves its ability to react with various cellular components, including proteins, DNA, and lipids. It can form adducts with proteins, leading to changes in their structure and function. It can also induce DNA damage and lipid peroxidation, leading to cellular dysfunction and death. In addition, 4-Hydroxytetradec-2-enal has been found to modulate various signaling pathways, including the MAPK and NF-κB pathways.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Hydroxytetradec-2-enal are diverse and depend on the concentration and duration of exposure. At low concentrations, 4-Hydroxytetradec-2-enal has been found to play a role in cellular signaling and regulation of gene expression. At higher concentrations, it can induce oxidative stress and damage to cellular components, leading to cell death. In addition, 4-Hydroxytetradec-2-enal has been found to modulate various cellular processes, including inflammation, apoptosis, and autophagy.
実験室実験の利点と制限
The advantages of using 4-Hydroxytetradec-2-enal in lab experiments include its ability to induce oxidative stress and damage to cellular components, which can be useful for studying various diseases and cellular processes. In addition, 4-Hydroxytetradec-2-enal can be easily synthesized and is relatively stable. However, there are also limitations to using 4-Hydroxytetradec-2-enal, including its potential toxicity and the need for careful handling and storage. In addition, the effects of 4-Hydroxytetradec-2-enal can be highly dependent on the experimental conditions, including the concentration and duration of exposure.
将来の方向性
For research on 4-Hydroxytetradec-2-enal include further exploration of its role in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, there is a need for more studies on the mechanisms of action of 4-Hydroxytetradec-2-enal and its interactions with cellular components. Furthermore, there is a need for the development of more specific and sensitive biomarkers for oxidative stress, including those that can detect 4-Hydroxytetradec-2-enal adducts in vivo. Finally, there is a need for the development of new therapeutic strategies that can target the harmful effects of 4-Hydroxytetradec-2-enal while preserving its beneficial effects.
Conclusion:
In conclusion, 4-Hydroxytetradec-2-enal is a lipid peroxidation product that plays a complex role in various physiological and pathological processes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 4-Hydroxytetradec-2-enal is needed to fully understand its role in health and disease and to develop new therapeutic strategies.
合成法
The synthesis of 4-Hydroxytetradec-2-enal can be achieved through the oxidation of linoleic acid or arachidonic acid. This can be done using various methods, including enzymatic oxidation, chemical oxidation, and photooxidation. Enzymatic oxidation is achieved by exposing the fatty acid to lipoxygenases, which convert them into hydroperoxides that can then be further oxidized to 4-Hydroxytetradec-2-enal. Chemical oxidation involves the use of reactive oxygen species, such as hydrogen peroxide or tert-butyl hydroperoxide, to oxidize the fatty acid. Photooxidation involves the use of light to initiate the oxidation process.
科学的研究の応用
4-Hydroxytetradec-2-enal has been extensively studied in the context of oxidative stress and its role in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. It has also been found to play a role in inflammation, apoptosis, and cellular signaling pathways. In addition, 4-Hydroxytetradec-2-enal has been used as a biomarker for oxidative stress in various tissues and fluids, including blood, urine, and cerebrospinal fluid.
特性
CAS番号 |
112147-38-3 |
|---|---|
製品名 |
4-Hydroxytetradec-2-enal |
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
4-hydroxytetradec-2-enal |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-11-14(16)12-10-13-15/h10,12-14,16H,2-9,11H2,1H3 |
InChIキー |
JBGYIHOCGKFGSV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C=CC=O)O |
正規SMILES |
CCCCCCCCCCC(C=CC=O)O |
同義語 |
(E)-4-hydroxytetradec-2-enal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



